Cas no 208457-82-3 (7-methyl-1H-indazol-6-amine)
7-methyl-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazol-6-amine,7-methyl-
- 6-Amino-7-methyl-1H-indazole
- 6-Amino-7-methylindazole
- 7-methyl-1H-indazol-6-amine
- DTXSID50596241
- AMY7415
- MFCD18808782
- CS-0336490
- 7-Methyl-2H-indazol-6-amine
- 208457-82-3
- SCHEMBL2919847
-
- MDL: MFCD18808782
- Inchi: 1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
- InChI Key: JBLVHPDCZDYHAW-UHFFFAOYSA-N
- SMILES: N1C2C(C=N1)=CC=C(C=2C)N
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.295±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 223-224 ºC
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- PSA: 54.7
7-methyl-1H-indazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236435-1g |
7-Methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 1g |
$479 | 2021-08-04 | |
| Chemenu | CM236435-1g |
7-Methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 1g |
$493 | 2023-02-17 | |
| abcr | AB542318-250 mg |
7-Methyl-1H-indazol-6-amine; . |
208457-82-3 | 250MG |
€500.70 | 2023-07-11 | ||
| abcr | AB542318-1 g |
7-Methyl-1H-indazol-6-amine; . |
208457-82-3 | 1g |
€1,171.10 | 2023-07-11 | ||
| Alichem | A269003388-250mg |
7-Methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 250mg |
$228.96 | 2023-09-02 | |
| Alichem | A269003388-1g |
7-Methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 1g |
$549.78 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1255725-250mg |
1H-Indazol-6-amine,7-methyl-(9CI) |
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$405 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1255725-1g |
1H-Indazol-6-amine,7-methyl-(9CI) |
208457-82-3 | 95% | 1g |
$805 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3726-500MG |
7-methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3726-1G |
7-methyl-1H-indazol-6-amine |
208457-82-3 | 95% | 1g |
¥ 3,201.00 | 2023-04-07 |
7-methyl-1H-indazol-6-amine Suppliers
7-methyl-1H-indazol-6-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 7-methyl-1H-indazol-6-amine
Professional Introduction to Compound with CAS No. 208457-82-3 and Product Name: 7-methyl-1H-indazol-6-amine
7-methyl-1H-indazol-6-amine, identified by the Chemical Abstracts Service Number (CAS No.) 208457-82-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound belongs to the indazole family, a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 7-position and an amine group at the 6-position contributes to its distinct chemical profile, making it a valuable scaffold for further chemical modifications and biological investigations.
The structure of 7-methyl-1H-indazol-6-amine is characterized by a fused benzene and pyrrole ring system, with the amine functionality serving as a key pharmacophore. This arrangement allows for interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's stability under different conditions, such as pH and temperature, makes it suitable for formulation in various pharmaceutical applications. Additionally, its solubility characteristics are favorable for both in vitro and in vivo studies, facilitating its use in high-throughput screening assays and preclinical trials.
In recent years, there has been growing interest in indazole derivatives due to their potential therapeutic benefits. 7-methyl-1H-indazol-6-amine has been explored as a precursor in the synthesis of more complex molecules designed to modulate specific biological processes. For instance, researchers have investigated its role in developing inhibitors targeting kinases and other enzymes implicated in cancer progression. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on pathways such as the PI3K/Akt signaling pathway, which is frequently dysregulated in tumor cells.
The pharmacological properties of 7-methyl-1H-indazol-6-amine have been studied extensively in academic and industrial research settings. Its ability to interact with proteins and nucleic acids has led to investigations into its potential as an antimicrobial agent. Furthermore, its structural similarity to known bioactive molecules has prompted exploration of its role in treating inflammatory diseases. The compound's amine group provides a site for further functionalization, allowing chemists to tailor its properties for specific therapeutic needs.
One of the most exciting aspects of 7-methyl-1H-indazol-6-amine is its versatility as a building block in medicinal chemistry. Researchers have employed various synthetic strategies to modify its core structure, leading to the discovery of novel analogs with enhanced efficacy and reduced toxicity. These efforts have been supported by advances in computational chemistry and molecular modeling techniques, which have accelerated the design process. By leveraging these tools, scientists can predict the biological activity of new derivatives before synthesizing them, significantly reducing time and resources required for drug development.
The synthesis of 7-methyl-1H-indazol-6-amine typically involves multi-step organic reactions starting from commercially available precursors. Common methods include condensation reactions followed by cyclization steps to form the indazole core. The introduction of the methyl group at the 7-position can be achieved through selective methylation techniques, while the amine functionality at the 6-position is often introduced via reductive amination or nucleophilic substitution reactions. These synthetic routes have been optimized over time to ensure high yields and purity, making them suitable for large-scale production.
In conclusion, 7-methyl-1H-indazol-6-amine (CAS No. 208457-82-3) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as a precursor for more complex drug candidates underscores its importance in medicinal chemistry innovation. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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